Introduction: Characterizing a Novel Benzoic Acid Derivative
Introduction: Characterizing a Novel Benzoic Acid Derivative
An In-Depth Technical Guide to the Physical Properties of 2-Chloro-6-formyl-3-nitrobenzoic Acid
In the landscape of drug discovery and synthetic chemistry, substituted benzoic acids are foundational scaffolds. The compound 2-Chloro-6-formyl-3-nitrobenzoic acid (CAS No. 2059966-29-7) represents a unique trifecta of functionalities: a carboxylic acid for polar interactions and salt formation, an electron-withdrawing nitro group, a reactive formyl (aldehyde) group for further derivatization, and a chloro-substituted aromatic core. These features make it a molecule of significant interest as a potential intermediate or building block.
However, as a relatively novel compound, its physical properties are not extensively documented in publicly available literature. This guide, therefore, is structured not as a static data sheet, but as an investigative roadmap. It provides researchers and drug development professionals with the necessary theoretical framework and actionable experimental protocols to fully characterize this molecule. We will proceed by establishing the compound's identity, discussing its expected physicochemical properties based on well-understood chemical principles and data from close structural analogs, and detailing the self-validating methodologies required to determine these properties empirically.
Section 1: Compound Identification and Molecular Structure
A precise understanding of a molecule's identity is the bedrock of all subsequent research. The structural and chemical identifiers for the target compound are as follows:
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IUPAC Name: 2-Chloro-6-formyl-3-nitrobenzoic acid
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CAS Number: 2059966-29-7
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Molecular Formula: C₈H₄ClNO₅
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Molecular Weight: 229.58 g/mol
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Chemical Structure:
(Note: A placeholder for the chemical structure image)
Section 2: Predicted Physicochemical Properties - An Investigative Approach
While specific experimental data for 2-Chloro-6-formyl-3-nitrobenzoic acid is scarce, we can formulate well-grounded hypotheses about its properties. This predictive exercise is crucial for designing experiments, from selecting appropriate solvent systems to setting temperature parameters for analysis.
The table below summarizes the predicted properties, contextualized with experimental data from close structural analogs. The primary causal factors influencing these predictions are the presence of a carboxylic acid capable of strong hydrogen bonding, a rigid and planar aromatic ring, and the collective electron-withdrawing effects of the nitro, chloro, and formyl groups.
| Property | Predicted Value / Characteristic for 2-Chloro-6-formyl-3-nitrobenzoic acid | Rationale & Comparative Data from Analogs |
| Physical Form | Crystalline Solid | The rigid aromatic structure and potential for intermolecular hydrogen bonding via the carboxylic acid group strongly favor a solid state at room temperature.[1] |
| Melting Point (°C) | Expected: > 180 °C | The presence of multiple polar groups and a high molecular weight suggests strong crystal lattice forces. This is supported by analogs like 2-Chloro-3-nitrobenzoic acid (m.p. 181-187 °C)[2] and 2-Chloro-6-nitrobenzoic acid (m.p. 184-185 °C).[3] The additional formyl group may slightly alter crystal packing but a high melting point is anticipated. |
| Boiling Point (°C) | High, with probable decomposition | Aromatic carboxylic acids have very high boiling points due to strong dimeric hydrogen bonding. However, the presence of the nitro group often leads to decomposition at elevated temperatures before boiling. For context, 2-Chloro-6-nitrobenzoic acid has a reported boiling point of 345.7 °C.[3] |
| Solubility Profile | - Water: Sparingly soluble to insoluble. - Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): Soluble. - Polar Organic Solvents (e.g., Ethanol, Methanol, DMSO, THF): Soluble. - Nonpolar Solvents (e.g., Hexane, Toluene): Insoluble. | The carboxylic acid group provides some polarity, but the large, substituted benzene ring limits aqueous solubility.[4] It is expected to readily dissolve in dilute aqueous base due to the formation of the highly soluble sodium carboxylate salt.[5] Its polarity suggests solubility in polar organic solvents.[6] |
| Acidity (pKa) | Expected: < 3.5 | The carboxylic acid is the primary acidic proton. Its acidity is significantly enhanced by the strong electron-withdrawing effects of the adjacent nitro, chloro, and formyl groups, which stabilize the resulting carboxylate anion. For comparison, the pKa of 3-Nitrobenzoic acid is 3.47, already more acidic than benzoic acid (~4.2) due to the single nitro group.[6] The cumulative effect of three electron-withdrawing groups on the target molecule should result in a considerably lower pKa. |
Section 3: Standard Methodologies for Physicochemical Characterization
The following protocols are designed as self-validating systems to empirically determine the physical properties of 2-Chloro-6-formyl-3-nitrobenzoic acid.
Workflow for Novel Compound Characterization
The logical flow for characterizing a new chemical entity is systematic, beginning with fundamental properties and progressing to detailed structural analysis.
Caption: Workflow for the characterization of a novel compound.
Melting Point Determination
Causality: The melting point is a robust indicator of purity. A pure crystalline solid will have a sharp melting range (0.5-1.0 °C), whereas impurities depress and broaden this range. This protocol ensures an accurate determination by using a slow heating rate near the expected melting point.
Protocol:
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Sample Preparation: Place a small amount (~10 mg) of the dry, crystalline compound on a watch glass.[7] Crush it into a fine powder using a spatula.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[8]
-
Initial Rapid Determination: Place the capillary in a melting point apparatus. Heat rapidly (e.g., 10-15 °C/min) to find an approximate melting range. This saves time and prevents overshooting the true value in subsequent measurements.
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[7] Insert a new capillary with a fresh sample.
-
Heating and Observation: Heat the sample at a controlled, slow rate of 1-2 °C per minute once you are within 15 °C of the approximate melting point.[8]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.[7]
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Validation: Repeat the accurate determination at least twice. Consistent results validate the measurement.
Solubility Profiling
Causality: A systematic solubility analysis provides strong inferences about the functional groups present. The acidic nature of the carboxylic acid is confirmed by its solubility in a weak base (NaHCO₃), distinguishing it from less acidic phenols.[4]
Caption: Logic diagram for systematic solubility testing.
Protocol:
-
Preparation: For each test, add approximately 30 mg of the finely powdered compound to a small test tube.[5]
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Solvent Addition: Add 3 mL of the solvent to be tested.
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Observation: Shake the tube vigorously for 30-60 seconds. Observe if the solid dissolves completely.[9]
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Test Sequence:
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Test 1: Water. If soluble, test the solution with litmus or pH paper. Expected result: Insoluble or sparingly soluble.
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Test 2: 5% NaOH Solution. If insoluble in water, test with NaOH. Expected result: Soluble.
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Test 3: 5% NaHCO₃ Solution. If soluble in NaOH, test a fresh sample with NaHCO₃. Effervescence (CO₂ evolution) is a positive result. Expected result: Soluble, likely with effervescence.
-
Test 4: 5% HCl Solution. Test a fresh sample. Expected result: Insoluble.
-
-
Validation: The solubility in NaHCO₃ is a self-validating test for a sufficiently strong carboxylic acid.
pKa Determination by Potentiometric Titration
Causality: Potentiometric titration directly measures the change in pH as a function of added titrant. The pKa is the pH at which the acid is exactly half-neutralized ([HA] = [A⁻]). This point corresponds to the inflection point of the titration curve, providing a precise and reliable value for the acid dissociation constant.[10][11]
Protocol:
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System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[12]
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., a water/methanol mixture if aqueous solubility is low) to a concentration of at least 10⁻⁴ M.[11] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[12]
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Purge with nitrogen to remove dissolved CO₂.[12] Immerse the calibrated pH electrode and a magnetic stir bar.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. Continue well past the expected equivalence point.
-
Data Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve. The pKa is the pH value at the half-equivalence point (half the volume of titrant required to reach the equivalence point, which is the steepest part of the curve).[13] For higher accuracy, the equivalence point can be found from the peak of the first derivative of the titration curve (ΔpH/ΔV).[14]
Section 4: Spectroscopic Profile and Data Interpretation
Spectroscopy provides an unambiguous confirmation of the molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: IR spectroscopy probes the vibrational frequencies of functional groups. Each group (C=O, O-H, N-O, C-Cl) absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."[15]
Protocol:
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the dry sample with ~100 mg of dry KBr powder.[16] Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Obtain a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Expected Absorption Bands:
-
~3300-2500 cm⁻¹ (Broad): O-H stretch of the carboxylic acid, broadened by hydrogen bonding.[17]
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~1720-1700 cm⁻¹ (Strong, Sharp): C=O stretch of the carboxylic acid carbonyl.[18]
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~1700-1680 cm⁻¹ (Strong, Sharp): C=O stretch of the aromatic aldehyde carbonyl. This may overlap with the acid carbonyl.
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~1550 and ~1350 cm⁻¹ (Strong): Asymmetric and symmetric N-O stretches of the nitro group.
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~1600-1450 cm⁻¹: C=C stretches within the aromatic ring.
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~800-600 cm⁻¹: C-Cl stretch.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy maps the chemical environment of ¹H and ¹³C nuclei. The chemical shift, splitting pattern, and integration of signals provide definitive information on the connectivity and structure of the molecule.[19]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR (or 25-50 mg for ¹³C NMR) in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for polar aromatic acids) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[19]
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
> 12 ppm (singlet, broad): The highly deshielded carboxylic acid proton.
-
~10 ppm (singlet): The aldehyde proton (-CHO).
-
~8.0-8.5 ppm (2H, complex): Two aromatic protons, significantly deshielded by the adjacent electron-withdrawing groups. Their exact shifts and coupling will depend on their relative positions.
-
-
Expected ¹³C NMR Signals:
-
~190 ppm: Aldehyde carbonyl carbon.
-
~165 ppm: Carboxylic acid carbonyl carbon.
-
~120-150 ppm: Six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents (Cl, NO₂, CHO, COOH).
-
Mass Spectrometry (MS)
Causality: Mass spectrometry measures the mass-to-charge ratio of the ionized molecule, providing the most accurate determination of its molecular weight. Fragmentation patterns can further corroborate the structure.[19]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analysis (Electrospray Ionization - ESI): Infuse the sample into an ESI-MS instrument. This soft ionization technique is ideal for polar molecules like this one.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes.
-
Expected Results:
-
Negative Mode: A strong signal for the deprotonated molecule [M-H]⁻ at m/z 228.57. The characteristic isotope pattern for one chlorine atom (a peak at M+2 with ~1/3 the intensity of the M peak) should be clearly visible.
-
Positive Mode: A potential signal for the protonated molecule [M+H]⁺ at m/z 230.58, also showing the chlorine isotope pattern.
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Conclusion
While 2-Chloro-6-formyl-3-nitrobenzoic acid remains a compound with limited published physical data, its characterization is straightforward using the foundational techniques of modern chemistry. This guide provides the strategic framework and validated protocols necessary for any researcher to elucidate its properties with confidence. By combining predictive analysis based on structural analogs with rigorous empirical measurement, a complete and reliable physicochemical profile can be established, paving the way for its application in drug development and advanced material synthesis.
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